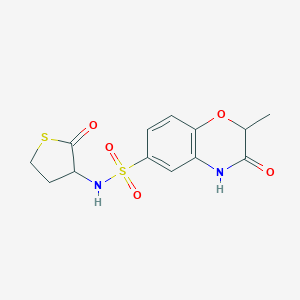
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer, autoimmune diseases, and inflammatory disorders.
Wirkmechanismus
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cell receptor (BCR) and toll-like receptor (TLR) pathways. By inhibiting BTK, 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide disrupts the survival and proliferation of cancer cells and modulates the immune response in autoimmune diseases and inflammatory disorders.
Biochemical and Physiological Effects
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in animal models. 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide also modulates the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Inflammatory disorders such as asthma and chronic obstructive pulmonary disease may also benefit from 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide in lab experiments include its high potency, selectivity, and oral bioavailability. 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, the limitations of 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide include its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide research. One potential area of research is the development of combination therapies that involve 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide and other targeted therapies or immunotherapies. Another area of research is the evaluation of 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide in clinical trials for various types of cancer, autoimmune diseases, and inflammatory disorders. Finally, the identification of biomarkers that can predict the response to 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide treatment may also be an important area of research.
Synthesemethoden
The synthesis of 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide involves the reaction of 2-amino-4-methyl-6-nitrophenol with 3-chloro-2-hydroxypropylsulfonamide, followed by reduction with sodium borohydride to yield 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. The purity of the compound is then improved through recrystallization and other purification techniques.
Wissenschaftliche Forschungsanwendungen
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has been extensively studied for its potential therapeutic applications in cancer, autoimmune diseases, and inflammatory disorders. In preclinical studies, 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has shown promising results in inhibiting the growth and proliferation of various types of cancer cells, including leukemia, lymphoma, and solid tumors. 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide has also been shown to have immunomodulatory effects, which make it a potential treatment for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Inflammatory disorders such as asthma and chronic obstructive pulmonary disease may also benefit from 2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide treatment.
Eigenschaften
Produktname |
2-methyl-3-oxo-N-(2-oxotetrahydro-3-thienyl)-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide |
|---|---|
Molekularformel |
C13H14N2O5S2 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
2-methyl-3-oxo-N-(2-oxothiolan-3-yl)-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C13H14N2O5S2/c1-7-12(16)14-10-6-8(2-3-11(10)20-7)22(18,19)15-9-4-5-21-13(9)17/h2-3,6-7,9,15H,4-5H2,1H3,(H,14,16) |
InChI-Schlüssel |
FIDIHYAGUPTABQ-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CCSC3=O |
Kanonische SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CCSC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide](/img/structure/B270521.png)
![methyl 6-{[2-methoxy-4-(methylsulfanyl)benzoyl]amino}-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270522.png)
![2-[(4-phenylpiperazin-1-yl)sulfonyl]-7,8,9,10-tetrahydrophenanthridin-6(5H)-one](/img/structure/B270524.png)


![N-[3-(pentafluorophenoxy)propyl]thiophene-2-carboxamide](/img/structure/B270529.png)
![N-[4-(1H-imidazol-1-yl)phenyl]acetamide](/img/structure/B270532.png)
![2-({[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B270533.png)
![N-[3-(8,9-dimethoxy-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromen-6-yl)phenyl]methanesulfonamide](/img/structure/B270535.png)
![Ethyl {2-methoxy-4-[(quinolin-2-ylcarbonyl)amino]phenyl}carbamate](/img/structure/B270537.png)

![(2-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B270541.png)
![6-{[4-Morpholino-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270542.png)
![4-[4-(1,3-Benzodioxol-5-yloxy)anilino]-4-oxobutanoic acid](/img/structure/B270545.png)